7-((2-((Aminocarbonyl)amino)-4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,3,6-trisulphonic acid
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Overview
Description
7-((2-((Aminocarbonyl)amino)-4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,3,6-trisulphonic acid is a complex organic compound with the chemical formula C20H14Cl2N8O10S3.3Na . It is known for its vibrant color and is commonly used as a dye in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-((Aminocarbonyl)amino)-4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,3,6-trisulphonic acid involves multiple steps. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-((2-((Aminocarbonyl)amino)-4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,3,6-trisulphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in aqueous or alcoholic solutions.
Substitution: Halogens or alkylating agents in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
7-((2-((Aminocarbonyl)amino)-4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,3,6-trisulphonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of 7-((2-((Aminocarbonyl)amino)-4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,3,6-trisulphonic acid involves its interaction with specific molecular targets. The compound’s azo group can undergo reduction to form amines, which can then interact with various biological molecules. The triazine ring can also participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with proteins and other macromolecules.
Comparison with Similar Compounds
Similar Compounds
1,3,6-Naphthalenetrisulfonic acid: Similar in structure but lacks the azo and triazine groups.
4,6-Dichloro-1,3,5-triazine: Contains the triazine ring but lacks the azo and naphthalene components.
Aminocarbonyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
7-((2-((Aminocarbonyl)amino)-4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,3,6-trisulphonic acid is unique due to its combination of azo, triazine, and naphthalene groups, which confer specific chemical and physical properties. This combination allows for a wide range of applications and reactivity that is not observed in simpler compounds.
Properties
CAS No. |
76213-76-8 |
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Molecular Formula |
C20H14Cl2N8O10S3 |
Molecular Weight |
693.5 g/mol |
IUPAC Name |
7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid |
InChI |
InChI=1S/C20H14Cl2N8O10S3/c21-17-26-18(22)28-20(27-17)24-9-1-2-12(13(5-9)25-19(23)31)29-30-14-7-11-8(4-16(14)43(38,39)40)3-10(41(32,33)34)6-15(11)42(35,36)37/h1-7H,(H3,23,25,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,24,26,27,28) |
InChI Key |
JGHYLRKFEBSKQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)Cl)NC(=O)N)N=NC3=CC4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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